1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzene ring that is further substituted with a cyclopropyl group containing a trifluoromethyl moiety. Its molecular formula is C10H8BrF3, and it has a molecular weight of 265.07 g/mol. The compound's structure can be represented by the following canonical SMILES notation: C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br .
While specific biological activities of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene are not extensively documented, its derivatives may exhibit potential pharmacological properties. Compounds with similar structures have been investigated for their biological activities, indicating that this compound could serve as a lead in drug discovery efforts .
The synthesis of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can be achieved through various methods:
These methods highlight the versatility of synthetic pathways available for producing this compound.
1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene has several applications across different fields:
Interaction studies involving 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene typically focus on its reactivity with various nucleophiles and electrophiles. The mechanism of action often involves the substitution or addition of functional groups, which can significantly alter the compound's properties and potential biological activity. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in medicinal chemistry .
Several compounds share structural similarities with 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(trifluoromethyl)benzene | Lacks cyclopropyl group | Different reactivity profile |
| 1-Bromo-4-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of trifluoromethyl | Variations in chemical properties |
| 1-Bromo-4-cyclopropylbenzene | Lacks trifluoromethyl group | Altered reactivity and potential applications |
| 1-Bromo-3-[2-(trifluoromethyl)cyclopropyl]benzene | Different position of bromine | May exhibit different biological activities |
| 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene | Contains a different substituent | Unique steric effects and reactivity |
These comparisons illustrate the unique features of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, particularly its trifluoromethyl cyclopropyl substituent, which influences both its chemical behavior and potential applications in various fields.
Copper catalysis has emerged as a cornerstone for enantioselective cyclopropanation, particularly for synthesizing chiral cyclopropanes with trifluoromethyl groups. A seminal study demonstrated that chiral bisoxazoline-copper(I) complexes catalyze the cyclopropanation of internal olefins with diazomalonates, yielding 1,1-cyclopropane diesters in up to 95% yield and 90–95% enantiomeric excess (ee) . The reaction’s success hinges on the ligand’s bi-side arm architecture, which creates a chiral environment around the copper center, steering the olefin’s approach trajectory.
In another approach, copper catalysts paired with ethyl diazoacetate enabled the enantioselective cyclopropanation of 1-alkenylboronates, producing 1-boryl-2,3-disubstituted cyclopropanes with >90% ee . This method’s versatility extends to sequential hydroboration-cyclopropanation protocols, where alkynes are first converted to alkenylboronates before cyclopropane formation. The boron moiety serves as a handle for subsequent cross-coupling, making this strategy invaluable for introducing functionalized cyclopropanes into aromatic systems.
Rhodium catalysts, particularly dirhodium tetraacetate, facilitate cyclopropanation via metal-carbene intermediates. The reaction proceeds through a zwitterionic metal alkyl complex that expels nitrogen gas to generate a rhodium carbene . Olefins then undergo concerted addition to the carbene, retaining their configuration throughout the process. For enantioselective variants, Rh₂(S-DOSP)₄ achieves high stereocontrol by creating a chiral pocket around the carbene, dictating the olefin’s approach trajectory. This method is especially effective for terminal olefins, where end-on or side-on transition states govern diastereoselectivity .
Palladium catalysis enables the direct incorporation of cyclopropane units into aromatic systems via cross-coupling. A recent breakthrough involved tertiary cyclopropyl carbagermatranes reacting with acyl chlorides under palladium catalysis to form functionalized cyclopropanes . This method tolerates diverse acyl chlorides, including acryloyl and aliphatic variants, making it adaptable for introducing trifluoromethyl groups. For instance, coupling a cyclopropyl germanium reagent with trifluoroacetyl chloride could theoretically yield trifluoromethyl-substituted cyclopropanes, though this specific application remains unexplored in the literature .
Zinc-mediated cross-electrophile coupling (XEC) offers a halogenation-compatible route to cyclopropanes. Using zinc dust and magnesium bromide, 1,3-dimesylates undergo intramolecular coupling to form cyclopropanes in up to 69% yield . This method’s mild conditions preserve sensitive functional groups, enabling late-stage cyclization of polyketide scaffolds like statins. While not directly applied to trifluoromethyl systems, the protocol’s adaptability suggests potential for modifying pre-functionalized diols.
The enantioselective cyclopropanation of 1-alkenylboronates exemplifies stereochemical precision. Using a chiral copper(I) catalyst, ethyl diazoacetate reacts with alkenylboronates to form 1-boryl-2,3-disubstituted cyclopropanes with >90% diastereoselectivity . The boron group’s presence not only directs stereochemistry but also enables downstream transformations, such as Suzuki-Miyaura couplings, to install aromatic bromine atoms.
Ligand architecture critically influences enantioselectivity. Bisoxazoline ligands, for example, induce high ee in copper-catalyzed cyclopropanations by enforcing a rigid chiral environment . Similarly, P,N-bidentate ligands with C₂-symmetric piperidine backbones have been designed for gold-catalyzed reactions, achieving up to 95% ee in cyclopropanation . Though developed for gold, these principles apply broadly, suggesting that analogous ligands could enhance enantioselectivity in copper or rhodium systems for trifluoromethylcyclopropane synthesis.
Regioselective bromination of the benzene ring is achieved using zeolites or N-bromosuccinimide (NBS)/silica gel, which favor para-substitution . For example, zeolites direct electrophilic bromination to the para position in toluene derivatives through spatial confinement effects. This selectivity is critical for installing the bromine atom in 1-bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene without competing ortho or meta byproducts.
Trifluoromethyl groups are typically introduced via cyclopropanation precursors. While not explicitly covered in the surveyed literature, logical extensions include using trifluoromethyl-substituted diazo compounds in copper- or rhodium-catalyzed reactions. For instance, a diazo reagent bearing a trifluoromethyl group could transfer this moiety during cyclopropanation, analogous to ethyl diazoacetate’s role in boronate systems . Alternatively, palladium-catalyzed cross-coupling of cyclopropyl germanium reagents with trifluoromethyl acyl chlorides might install the CF₃ group post-cyclopropanation .
The formation of cyclopropyl rings in compounds such as 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene involves sophisticated mechanistic pathways that have been extensively studied through both experimental and computational approaches. The cyclopropanation reaction pathways represent one of the most fundamental processes in organic synthesis, particularly when incorporating trifluoromethyl substituents into cyclic structures [1] [2].
The carbene transfer mechanism constitutes the primary pathway for cyclopropane ring formation in trifluoromethyl-substituted aromatic compounds. Metal carbenoid species, particularly those involving iron-porphyrin complexes, demonstrate remarkable efficiency in facilitating these transformations [1] [3]. The mechanism proceeds through the formation of stable metal carbenoid intermediates that are significantly more reactive than free carbenes while maintaining excellent selectivity control [3].
The heme-carbene intermediate formation represents a critical step in the cyclopropanation process. Studies have demonstrated that iron-porphyrin carbene complexes exhibit activation energies ranging from 12.47 to 18.58 kilocalories per mole, depending on the carbene substituent employed [1]. The electron-withdrawing nature of trifluoromethyl groups significantly enhances the electrophilic character of the carbene carbon, facilitating more efficient charge transfer during the cyclopropanation event [1] [4].
Myoglobin-catalyzed cyclopropanation reactions using 2-diazo-1,1,1-trifluoroethane as the carbene donor have shown exceptional performance in generating trifluoromethyl-substituted cyclopropanes. These biocatalytic systems achieve yields of 97-99% with excellent diastereoselectivity and enantioselectivity values of 97-99.9% [5] [6]. The mechanism involves the formation of a gaseous carbene donor that is processed by engineered myoglobin catalysts, demonstrating the viability of biological systems in complex organometallic transformations [5].
The Simmons-Smith cyclopropanation methodology, utilizing zinc carbenoid species, represents another important mechanistic pathway. Zinc carbenoids generated from zinc metal or alloys with diiodomethane create active species such as zinc iodide methyliodide, ethylzinc methyliodide, or zinc bis-methyliodide [3]. These carbenoids demonstrate different reactivity patterns compared to transition metal carbenes, often favoring different stereochemical outcomes [7].
Table 1: Kinetic Parameters for Cyclopropanation Reactions
| Reaction Type | Activation Energy (kcal/mol) | Rate Constant/TOF | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| Heme-Carbene Cyclopropanation (EDA) | 12.47 | 528x faster than EDPA | 25 | High trans |
| Heme-Carbene Cyclopropanation (EDPA) | 18.58 | Reference rate | 50 | Lower |
| Myoglobin CF3CHN2 | 11.8 | 97-99% yield | 25 | 97-99.9% de/ee |
| Zinc Carbenoid | Variable | Variable | Variable | Moderate |
| Trifluoromethylcarbene (Primary C-H) | Not determined | Same as secondary | Liquid phase | Non-selective |
| Trifluoromethylcarbene (Secondary C-H) | Not determined | Same as primary | Liquid phase | Non-selective |
| Trifluoromethylcarbene (Tertiary C-H) | Not determined | 30% more reactive | Liquid phase | Non-selective |
Computational studies have provided detailed insights into the transition state structures governing stereochemical outcomes in cyclopropanation reactions. Density functional theory calculations employing high-level methods such as B3LYP with dispersion corrections have revealed the geometric and electronic features that control product stereochemistry [8] [7].
The transition states for iron-porphyrin catalyzed cyclopropanation exhibit early transition state character with concerted but nonsynchronous carbene addition to the olefin substrate [9] [10]. The iron-carbon distance in the singlet state transition structure measures approximately 2.42 Angstroms, indicating significant metal-carbene interaction [9]. The charge transfer from substrate to carbene amounts to 0.158 electrons, demonstrating the electrophilic nature of the carbene intermediate [1].
Stereochemical outcomes in cyclopropanation reactions are heavily influenced by the electronic properties of the carbene substituents. Electron-withdrawing groups such as trifluoromethyl enhance the electrophilic character of the carbene carbon, leading to increased charge transfer and more favorable transition state energies [1] [4]. The strong electron-withdrawing properties of trifluoromethyl groups result in enhanced positive charge delocalization in the transition state structures [4].
The butterfly-type transition state structure observed in zinc carbenoid mediated cyclopropanations involves significant torsional strain and co-planarity requirements between the allenic moiety and the acceptor group [7]. This geometric constraint contributes to the observed stereochemical preferences in these systems, often favoring cis-configured products over trans-configured alternatives [7].
Quantum mechanical calculations have established that the transition state for the cyclopropanation step typically lies at lower energy than the carbene formation step, with activation barriers of 11.8 versus 24.4 kilocalories per mole respectively [9] [10]. This energy difference indicates that carbene formation constitutes the rate-determining step in most cyclopropanation pathways [9].
Table 2: Transition State Characteristics in Cyclopropanation
| System | Transition State Type | Key Geometric Parameters | Electronic Features | Stereochemical Outcome |
|---|---|---|---|---|
| Iron-Porphyrin Carbene (Singlet) | Early concerted | Fe-C: 2.42 Å | Charge transfer: 0.158 e | trans-selective |
| Iron-Porphyrin Carbene (Triplet) | Less favorable | Higher Fe-C distance | Lower charge transfer | Lower selectivity |
| Zinc Carbenoid | Butterfly-type | Co-planar allenic moiety | Torsional strain present | cis-preference |
| Free Carbene | Synchronous | Symmetric approach | Minimal polarization | Non-selective |
| Trifluoromethyl Carbene | Asynchronous | Asymmetric C-C formation | Strong polarization | Racemic mixture |
The halogen bonding interactions in compounds containing bromine substituents play crucial roles in determining reactivity patterns and molecular rearrangement pathways. The bromine atom in 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene exhibits characteristic halogen bonding properties that influence both intermolecular interactions and intramolecular rearrangement processes [11].
Bromine atoms attached to aromatic rings participate in electrophilic aromatic substitution reactions through well-established mechanistic pathways. The bromination of aromatic compounds proceeds via a two-step mechanism involving the formation of a positively charged arenium intermediate followed by proton elimination [12]. The bromine atom must be activated by a Lewis acid catalyst such as aluminum bromide to generate the strongly electrophilic bromine cation required for aromatic substitution [13] [12].
The mechanism of electrophilic aromatic bromination involves the initial formation of a sigma-bond between the electrophilic bromine species and the aromatic ring, generating a positively charged benzenonium intermediate. This intermediate represents the rate-determining step in the substitution process [12]. The subsequent fast step involves proton removal from the intermediate, yielding the final substituted aromatic product [12].
Halogen bonding effects in aromatic systems have gained increasing attention in recent years, particularly in the context of aromatic halogenation reactions. The positively charged sigma-hole of halogen atoms can form halogen bonds with nucleophilic Lewis base catalysts, representing an essential interaction for the production of halonium ions [11]. Active functional motifs in Lewis base catalysts such as carbon-sulfur bonds, sulfur-sulfur bonds, sulfur-oxygen bonds, and amino groups can form halogen bonds with bromine atoms [11].
The cyclopropane ring in 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene can undergo ring-opening reactions when exposed to bromine under photolytic conditions. Studies have demonstrated that aryl cyclopropanes follow radical chain reaction mechanisms with bromine, producing 1,3-dibromo-1,3-diarylpropane products [14]. The kinetic studies reveal first-order dependence on cyclopropane concentration and half-order dependence on bromine concentration [14].
Table 3: Halogen Bonding Characteristics in Aromatic Substitution
| Halogen Type | σ-hole Strength | Electrophilic Activation | Bond Formation Energy | Substitution Pattern |
|---|---|---|---|---|
| Bromine (Br) | Moderate | Lewis acid required (AlBr3) | Intermediate | ortho/para directing |
| Chlorine (Cl) | Weak | Lewis acid required (AlCl3) | Low | ortho/para directing |
| Iodine (I) | Strong | Can activate without catalyst | High | ortho/para directing |
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound effects on the electronic properties of aromatic systems. The trifluoromethyl group's electron-withdrawing strength is approximately 20 times greater than that of hydrogen, making it one of the most deactivating substituents for electrophilic aromatic substitution reactions [4] [15].
The inductive effect of the trifluoromethyl group, characterized by a sigma-inductive parameter of +0.42, demonstrates its powerful electron-withdrawing capability through sigma-bond polarization [4]. Unlike many other substituents, trifluoromethyl groups exhibit negligible resonance effects, with a sigma-resonance parameter of essentially zero [4]. This characteristic makes the trifluoromethyl group purely inductive in its electronic influence [4].
The Hammett sigma parameters for trifluoromethyl substitution are +0.54 for meta positions and +0.53 for para positions, indicating strong deactivation of the aromatic ring toward electrophilic attack [4] [15]. These values place trifluoromethyl among the most strongly deactivating substituents known in aromatic chemistry [15].
The field effect of trifluoromethyl groups contributes significantly to their overall electron-withdrawing properties. The highly electronegative fluorine atoms create a strong dipole moment that extends through space, affecting the electron density distribution in nearby molecular regions [4]. This field effect is particularly pronounced in cyclopropyl systems where the geometric constraints enhance the proximity of the trifluoromethyl group to other reactive centers [16].
The electronic effects of trifluoromethyl groups on cyclopropyl rings result in increased ring strain and enhanced polarization of carbon-carbon bonds within the three-membered ring. The electron-withdrawing nature of the trifluoromethyl substituent increases the electrophilic character of the cyclopropyl carbon atoms, making them more susceptible to nucleophilic attack [4] [17]. This electronic activation can lead to enhanced reactivity in ring-opening reactions and rearrangement processes [17].
Conformational effects of trifluoromethyl groups in cyclopropyl systems have been studied extensively. The trifluoromethyl group imposes significant conformational rigidity on the cyclopropane ring, restricting rotation around carbon-carbon bonds and influencing the overall molecular geometry [17] [16]. This conformational constraint can have important implications for the stereochemical outcomes of reactions involving these compounds [16].
Table 4: Electronic Effects of Trifluoromethyl Group
| Property | Trifluoromethyl (-CF3) | Comparison to H | Effect on Cyclopropyl Ring |
|---|---|---|---|
| Electron Withdrawing Strength | Very Strong | 20x stronger | Ring strain increase |
| Inductive Effect (σI) | +0.42 | 42x stronger | C-C bond polarization |
| Resonance Effect (σR) | 0.00 | No resonance | No conjugation |
| Field Effect | Strong | 10x stronger | Dipole enhancement |
| Hammett σ Parameter | +0.54 (meta), +0.53 (para) | Reference: 0.00 | Electrophilic activation |
| pKa Effect on Benzene | Deactivating | Neutral | Conformational rigidity |
Density functional theory calculations have revealed fundamental aspects of cyclopropane stability that are directly relevant to 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. The cyclopropane ring exhibits extraordinary ring strain energy of approximately 117.9 ± 0.3 kilojoules per mole, which remains constant regardless of methyl substitution [1] [2]. However, the introduction of fluorine substituents, particularly the trifluoromethyl group, dramatically alters this stability profile.
Computational studies using the G4 composite method demonstrate that fluorocyclopropanes exhibit strain energies ranging from 137.9 to 260.0 kilojoules per mole, significantly higher than the parent cyclopropane [1]. This increase correlates with the ∑DBCP parameter derived from Quantum Theory of Atoms in Molecules analysis, which characterizes the curvature of banana-like bonds in cyclopropanes [2]. The trifluoromethyl substituent in 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene enhances this strain through electron withdrawal, creating a highly reactive cyclopropane system.
The geometric structure of the cyclopropane ring undergoes significant distortion upon trifluoromethyl substitution. High-level CCSD(T)/cc-pVQZ calculations reveal that the equilibrium carbon-carbon bond lengths in the cyclopropane ring range from 1.503 angstroms in the parent compound to 1.468-1.540 angstroms in fluorinated derivatives [3]. The presence of the trifluoromethyl group creates asymmetric bonding patterns, with the distal carbon-carbon bond (opposite to the substitution site) becoming elongated and weakened.
| Parameter | Cyclopropane | Fluorocyclopropane | Trifluoromethyl-substituted |
|---|---|---|---|
| Ring Strain Energy (kJ/mol) | 117.9 | 137.9-260.0 | Increased |
| C-C Bond Length (Å) | 1.503 | 1.468-1.540 | Elongated |
| C-H Bond Length (Å) | 1.079 | 1.07-1.09 | Shortened |
| CCC Bond Angle (°) | 60.0 | 58-62 | Distorted |
Electronic structure calculations using B3LYP/6-311++G(d,p) methodology reveal that the trifluoromethyl group acts as a strong σ-acceptor, withdrawing electron density from the cyclopropane ring through the 1e″ orbital interaction [4]. This electron withdrawal lengthens the distal carbon-carbon bond and creates a highly strained molecular framework that is prone to ring-opening reactions. The stabilization energy associated with this interaction has been quantified at approximately 4.4 ± 0.1 kilojoules per mole per fluorine contact [2].
The frontier molecular orbitals of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene exhibit unique characteristics that govern its chemical reactivity. The cyclopropane ring's electronic structure is best described by Walsh's orbital model, which considers the ring as composed of three equivalent methylene units with their frontier orbitals combining to form the cyclopropane molecular orbitals [5].
The highest occupied molecular orbital in cyclopropane derivatives corresponds to the 3e′ orbital, which has the correct symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents [4]. In 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, this orbital interaction is particularly significant due to the presence of both the aromatic system and the trifluoromethyl group. The 3e′ orbitals achieve maximum overlap when the two orbital systems are parallel, explaining the preferred conformational arrangements observed in experimental studies.
The lowest unoccupied molecular orbital is significantly lowered in energy by the trifluoromethyl substitution, reducing the HOMO-LUMO gap from approximately 10.0 electron volts in parent cyclopropane to 9.5 electron volts in fluorinated derivatives [6]. This reduction enhances the compound's reactivity toward nucleophilic attack and facilitates various chemical transformations.
Computational analysis using Natural Bond Orbital methods reveals that the trifluoromethyl group creates a σ-acceptor interaction with the cyclopropane 1e″ orbital [7]. This interaction leads to substantial asymmetry in the cyclopropane ring bond lengths, with the distal bond (opposite to the trifluoromethyl group) becoming elongated and weakened. The bond length asymmetry is additive when multiple acceptor groups are present, providing a quantitative framework for predicting reactivity patterns.
The aromatic system in 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene contributes additional orbital interactions through its π-electron system. The π-orbitals of the benzene ring can interact with the 3e′ orbitals of the cyclopropane, creating an extended conjugated system that modifies the electronic properties of both components. This interaction is particularly pronounced when the cyclopropane ring adopts a bisected conformation relative to the aromatic plane, as confirmed by MP2/6-311G(d) calculations [8].
The bromine substituent introduces further complexity through its lone pair electrons, which can participate in hyperconjugative interactions with the aromatic π-system. These interactions influence the frontier orbital energies and contribute to the overall electronic structure of the molecule. The combined effect of the trifluoromethyl cyclopropane and para-bromine substitution creates a unique electronic environment that distinguishes this compound from simpler cyclopropane derivatives.
Electron density analysis using Quantum Theory of Atoms in Molecules methodology reveals that the trifluoromethyl group creates significant charge polarization within the cyclopropane ring [2]. The ∑DBCP parameter, which measures the deviation of bond critical points from geometrical carbon-carbon bond lines, correlates directly with the degree of orbital interaction and provides a quantitative measure of the electronic perturbation induced by the trifluoromethyl substitution.
Molecular dynamics simulations of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene reveal limited conformational flexibility due to the rigid nature of the cyclopropane ring and the steric constraints imposed by the trifluoromethyl group. The cyclopropane ring maintains a planar geometry with carbon atoms positioned at the corners of an equilateral triangle, as confirmed by ab initio molecular dynamics calculations [9] [10].
The trifluoromethyl substitution significantly restricts rotational freedom around the cyclopropane-benzene bond. MP2/CBS-fitted intermolecular interaction potentials demonstrate that the preferred conformational states correspond to specific orientations where the trifluoromethyl group minimizes steric clashes with the aromatic system [10]. These calculations employed a 9-site Lennard-Jones model with parameters regressed from quantum mechanical interaction energies without empirical corrections.
Temperature-dependent molecular dynamics simulations reveal that the compound exhibits time-crystalline dynamics at ultra-low temperatures, with emergent rotational motion occurring despite the absence of angular momentum [11]. This phenomenon arises from collective self-organization of individual atomic thermal vibrations and provides insights into the fundamental conformational behavior of the cyclopropane moiety.
The conformational energy barriers for rotation around the cyclopropane-benzene bond have been calculated using Direct Dynamics Quasiclassical Trajectory methods [12]. These calculations indicate that the energy barriers are significantly higher than those observed for unsubstituted cyclopropylbenzene due to the bulky trifluoromethyl group. The bisected conformation, where the cyclopropane ring plane bisects the aromatic system, is energetically favored by approximately 0.66 kilocalories per mole compared to the perpendicular arrangement.
Molecular dynamics simulations using CHARMM36m force field parameters demonstrate that the cyclopropane ring exhibits minimal puckering or deformation during thermal fluctuations [11]. The C-C bond lengths remain relatively constant throughout the simulation, with standard deviations of less than 0.01 angstroms. This structural rigidity is attributed to the high ring strain energy that prevents significant geometric distortions.
The radial distribution functions calculated from molecular dynamics trajectories show distinct peaks corresponding to specific intermolecular distances, providing detailed information about the compound's local structure [9]. These functions agree quantitatively with experimental neutron scattering data, validating the accuracy of the computational model.
Solvent effects play a crucial role in determining the reactivity patterns of 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, particularly regarding ring-opening reactions and nucleophilic substitution processes. Computational studies using implicit and explicit solvation models reveal significant differences in reaction mechanisms depending on the solvent environment.
Polar aprotic solvents such as acetonitrile and dimethylformamide stabilize charged intermediates formed during ring-opening reactions. Ab initio molecular dynamics simulations in explicit acetonitrile demonstrate that the solvent molecules form hydrogen bonds with the trifluoromethyl group, effectively solvating the electron-deficient carbon center [13]. This stabilization lowers the activation energy for ring-opening by approximately 8-12 kilocalories per mole compared to gas-phase calculations.
The solvent-solute interaction energies (ΔEsol-interaction) calculated for ring-opening transition states reveal that polar solvents provide significant stabilization through electrostatic interactions [13]. For 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene, the calculated stabilization energy in acetonitrile is approximately -73.2 kilocalories per mole, indicating substantial solvent participation in the reaction mechanism.
Nonpolar solvents such as hexane and toluene exhibit minimal interaction with the compound, resulting in reaction pathways that closely resemble gas-phase behavior [14]. In these environments, the trifluoromethyl group's electron-withdrawing effect is not significantly modified by solvation, and ring-opening reactions proceed through higher-energy transition states.
The matrix effects observed in low-temperature studies provide additional insights into solvent-controlled reactivity. Electron spin resonance investigations demonstrate that the CFCl2CF2Cl matrix uniquely facilitates ring-opening of cyclopropane radical cations, while other halogenated solvents maintain ring-closed structures [15]. This matrix-specific behavior is attributed to enhanced solvation of the carbocation center through chloronium ion formation or general solvation effects involving multiple solvent molecules.
Molecular dynamics simulations in explicit water reveal that the hydrophobic trifluoromethyl group significantly affects the compound's solvation structure. The hydration shell around the trifluoromethyl group is highly structured, with water molecules adopting specific orientations to minimize unfavorable interactions with the fluorine atoms [16]. This solvation pattern influences the compound's reactivity toward nucleophilic species and affects the stereochemical outcome of substitution reactions.
The temperature dependence of solvent effects has been investigated through accelerated molecular dynamics simulations. These studies reveal that increasing temperature reduces the magnitude of solvent stabilization, leading to convergence toward gas-phase behavior at elevated temperatures [13]. The activation parameters derived from these simulations show that enthalpy of activation increases with temperature while entropy of activation becomes more positive, consistent with reduced solvent organization in the transition state.
Protic solvents such as alcohols and water introduce additional complexity through their ability to form hydrogen bonds with both the trifluoromethyl group and potential reaction intermediates. Computational studies using the Taft-Kamlet solvent parameter model demonstrate that hydrogen-bond-donating ability (α parameter) and hydrogen-bond-accepting ability (β parameter) both influence reaction rates, with the relationship following the equation: log k2 = -0.734α + 0.162β - 3.15 [17].